
Mono-poc tenofovir
説明
Mono-poc tenofovir is a derivative of tenofovir, a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections. Tenofovir itself is a nucleotide analog of adenosine 5’-monophosphate. This compound is a prodrug designed to improve the pharmacokinetic properties of tenofovir, enhancing its bioavailability and membrane permeability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mono-poc tenofovir involves several steps starting from tenofovir. One common method includes the reaction of tenofovir with a protecting group to form this compound. The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The production process also includes purification steps such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Mono-poc tenofovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tenofovir derivatives, while reduction may produce reduced forms of tenofovir .
科学的研究の応用
Scientific Research Applications
Mono-poc tenofovir has diverse applications across various fields:
Chemistry
- Model Compound : Used in studies focused on nucleotide analogs and their chemical properties.
- Reference Standard : Serves as a reference in analytical chemistry for method development and validation.
Biology
- Cellular Studies : Investigated for its effects on cellular processes, particularly regarding viral replication.
- Antiviral Properties : Explored for its potential in drug delivery systems targeting viral infections.
Medicine
- Antiviral Therapy Development : Integral in developing new antiviral therapies for HIV and hepatitis B.
- Combination Therapy : Studied for synergistic effects when combined with other antiviral agents, enhancing treatment efficacy.
Industry
- Pharmaceutical Formulations : Employed in the production of antiviral drugs and as a quality control standard.
Data Tables
The following tables summarize key findings related to the applications of this compound:
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Model compound for nucleotide analog studies | Enhances understanding of drug interactions |
Biology | Investigated for cellular impact | Demonstrated inhibition of viral replication |
Medicine | Used in antiviral therapy development | Effective against HIV and hepatitis B |
Industry | Reference standard in pharmaceutical production | Ensures quality and consistency in drug formulations |
Case Study 1: Antiviral Efficacy
A study compared the antiviral activity of this compound with traditional tenofovir formulations. It was found that this compound exhibited superior cellular uptake and retention, leading to enhanced antiviral activity against HIV-1. The effective concentration (EC50) values were significantly lower than those recorded for conventional formulations, indicating better efficacy in clinical settings.
Case Study 2: Pharmacokinetics in Animal Models
Research involving sheep models evaluated the pharmacokinetics of this compound administered via intravaginal rings. Results indicated that tissue levels of the drug were substantially higher than those observed with traditional tenofovir formulations, suggesting improved delivery mechanisms for preexposure prophylaxis strategies. This finding is crucial for developing effective topical delivery systems aimed at preventing HIV transmission.
作用機序
Mono-poc tenofovir exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. The compound is converted into its active diphosphate form within cells, where it competes with endogenous deoxyadenosine triphosphate. This competition results in the termination of viral DNA chain elongation, effectively inhibiting viral replication .
類似化合物との比較
Similar Compounds
Tenofovir disoproxil fumarate: Another prodrug of tenofovir with different pharmacokinetic properties.
Tenofovir alafenamide: A more recent prodrug with improved safety and efficacy profiles.
Mono-poc isopropyl tenofovir: A similar compound with different substituents on the tenofovir molecule.
Uniqueness
Mono-poc tenofovir is unique in its specific chemical structure, which provides distinct pharmacokinetic advantages over other tenofovir derivatives. Its improved bioavailability and membrane permeability make it a valuable compound in antiviral therapy .
生物活性
Mono-poc tenofovir is a derivative of tenofovir, a nucleotide analog recognized for its efficacy in treating HIV and hepatitis B infections. As a prodrug, it enhances the pharmacokinetic properties of tenofovir, improving its bioavailability and membrane permeability. This article explores the biological activity of this compound, detailing its mechanism of action, biochemical properties, and relevant research findings.
This compound functions primarily as a nucleotide analog reverse transcriptase inhibitor . Its active form, tenofovir diphosphate, acts as a chain terminator during viral DNA synthesis. This inhibition is crucial for the replication cycle of retroviruses like HIV-1 and hepadnaviruses such as hepatitis B virus (HBV) .
Target Enzymes
- Reverse Transcriptase : Essential for converting viral RNA into DNA.
- Nucleotide Incorporation : Tenofovir diphosphate substitutes for deoxyadenosine triphosphate (dATP), preventing further DNA chain elongation.
Pharmacokinetics
This compound is rapidly absorbed after oral administration and converted into its active form through hydrolysis. The pharmacokinetic profile indicates a half-life that varies depending on the cellular environment, with longer half-lives observed in non-proliferating cells compared to activated T cells .
The compound's structure includes:
- Molecular Formula : C14H22N5O7P
- Molecular Weight : 431.4 g/mol
These properties contribute to its role in inhibiting viral replication by interfering with nucleic acid synthesis .
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral activity against HIV-1. The effective concentration (EC50) values range from 0.04 μM to 8.5 μM in various cell types, including lymphoblastoid cell lines and primary monocyte/macrophage cells .
Combination Therapy
In combination studies with other antiretroviral agents, this compound has shown additive and synergistic effects, enhancing overall antiviral efficacy. Notably, it has been combined with nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors .
Study 1: Efficacy in Treatment-Naïve Patients
A study involving treatment-naïve patients with high viral loads demonstrated that this compound significantly reduced viral loads when administered alone or in combination with other antiretroviral therapies. The cumulative incidence of virological response was notably higher in groups receiving this compound compared to those on monotherapy with other agents .
Study 2: Long-term Safety Profile
Long-term studies have assessed the safety profile of this compound in animal models, revealing no significant carcinogenic effects at therapeutic doses. These findings support its continued use in clinical settings for chronic infections like HIV and HBV .
Summary of Research Findings
Study Focus | Findings |
---|---|
Antiviral Efficacy | EC50 values range from 0.04 μM to 8.5 μM against HIV-1 |
Combination Therapy | Additive effects observed when combined with other NRTIs and protease inhibitors |
Treatment-Naïve Patients | Higher virological response rates compared to other monotherapies |
Long-term Safety | No significant carcinogenicity observed in animal studies |
Future Directions
Research continues to explore the potential applications of this compound beyond HIV and HBV treatment, including its hypothesized effectiveness against emerging viruses like SARS-CoV-2 . Ongoing clinical trials aim to further elucidate its safety profile and efficacy across diverse populations.
特性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718877 | |
Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211364-69-1 | |
Record name | Tenofovir isoproxil monoester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR ISOPROXIL MONOESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Mono-POC Tenofovir and why is it relevant in the context of Tenofovir disoproxil fumarate (TDF) manufacturing?
A1: this compound (5) is identified as a specified unknown impurity during the process development of Tenofovir disoproxil fumarate (TDF) []. TDF is an antiretroviral medication used to treat HIV infection and chronic hepatitis B. Impurities in pharmaceutical manufacturing are inevitable, but their identification and control are crucial for ensuring the quality, safety, and efficacy of the final drug product.
Q2: What analytical techniques were used to characterize this compound and other impurities in the study?
A2: While the abstract doesn't explicitly state the specific analytical techniques used, it mentions that the research describes the "synthesis and characterization" of the impurities. This suggests that techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and possibly Infrared Spectroscopy (IR) were likely employed for structural confirmation and identification of this compound and other related compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。